1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide
Description
Contextual Overview of Benzothiadiazole Derivatives in Medicinal Chemistry
Benzothiadiazole derivatives belong to a broader class of heterocyclic compounds characterized by a fused benzene ring and a 1,2,5-thiadiazole moiety. This structural framework confers unique electronic properties, such as high electron deficiency and planar aromaticity, which facilitate interactions with biological targets through π-π stacking, hydrogen bonding, and dipole-dipole interactions. Over the past decade, these derivatives have gained prominence in drug design due to their adaptability in modulating pharmacokinetic and pharmacodynamic profiles.
One of the most significant applications of benzothiadiazoles lies in their anti-inflammatory and analgesic properties. For instance, derivatives conjugated with quinazoline or oxadiazole rings have demonstrated enhanced bioactivity, with specific compounds outperforming traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and naproxen in preclinical models. The introduction of electron-releasing groups, such as methoxy or methyl substituents, on the benzothiadiazole ring has been shown to amplify these effects by improving solubility and target binding affinity. Additionally, halogenation—particularly fluorination—at strategic positions has emerged as a key strategy for optimizing metabolic stability and membrane permeability, as seen in boron-containing benzothiadiazole hybrids designed for hypoxia inhibition.
Recent studies have also highlighted the role of benzothiadiazoles in modulating oxidative stress pathways. For example, preharvest treatment of blueberry plants with benzothiadiazole analogs significantly enhanced ascorbate recycling and polyphenol accumulation in fruits, suggesting potential applications in nutraceutical development. This dual functionality—balancing therapeutic efficacy with antioxidant capacity—underscores the scaffold’s versatility in addressing multifactorial diseases such as cancer and neurodegenerative disorders.
Significance of 1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide in Therapeutic Research
The specific derivative this compound incorporates critical structural modifications that enhance its druglikeness and target selectivity. The 4-fluorophenyl substituent introduces a strong electron-withdrawing effect, which stabilizes the molecule’s conformation and facilitates interactions with hydrophobic pockets in enzyme active sites. Meanwhile, the sulfone groups at positions 2 and 2′ contribute to the compound’s polarity, improving aqueous solubility without compromising its ability to traverse biological membranes.
Table 1: Comparative Analysis of Benzothiadiazole Derivatives and Their Biological Activities
The fluorophenyl group’s strategic placement aligns with SAR trends observed in related compounds. For example, in boron-containing benzothiadiazoles, fluorine substitution at the para position enhanced binding to hypoxia-inducible factor (HIF) regulators, a critical target in anticancer therapy. Similarly, the sulfone groups mimic the electronic effects of nitro or carbonyl functionalities found in potent antimicrobial benzothiadiazoles, which disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins.
Ongoing research aims to elucidate this compound’s mechanism of action through proteomic and crystallographic studies. Preliminary in silico docking analyses suggest high affinity for serine proteases involved in inflammatory cascades, positioning it as a potential lead for autoimmune disease treatment. Furthermore, its planar structure may enable intercalation into DNA or RNA helices, a property exploited in antiviral and antineoplastic agents.
Properties
CAS No. |
1033224-62-2 |
|---|---|
Molecular Formula |
C12H9FN2O2S |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide |
InChI |
InChI=1S/C12H9FN2O2S/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14-18(15,16)17/h1-8,14H |
InChI Key |
BFJWBVGJVYOSPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NS(=O)(=O)N2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound typically involves multi-step organic transformations starting from o-phenylenediamine derivatives and fluorophenyl-containing precursors. The benzothiadiazole core is constructed through cyclization reactions involving sulfur dioxide or sulfur-based oxidants, followed by functionalization to introduce the 4-fluorophenyl substituent at the 1-position.
Synthesis via Reaction of o-Phenylenediamine with Sulfur Dioxide
A patented method (WO1998027076A1) describes a technically simple and efficient process for preparing 2,1,3-benzothiadiazoles by reacting o-phenylenediamines with sulfur dioxide in the liquid phase without additional solvents or catalysts. The reaction is carried out under controlled temperature and pressure conditions:
| Parameter | Condition |
|---|---|
| Reactants | o-Phenylenediamine and sulfur dioxide |
| Molar ratio | 1:1.5 (o-phenylenediamine : sodium bisulfite) |
| Temperature | 160 to 200 °C |
| Pressure | 0.9 to 1.5 bar (gaseous SO2) |
| Reaction time | 3 to 4 hours |
| Solvent | None (liquid phase) |
| Catalyst | None |
| Yield | High selectivity and space-time yield |
This method enables the formation of benzothiadiazole 2,2-dioxide cores with high efficiency and selectivity, which can be further functionalized to introduce the 4-fluorophenyl group.
Cyclization Using Thionyl Chloride
A general laboratory procedure involves the cyclization of o-phenylenediamine derivatives using thionyl chloride in the presence of a base such as triethylamine. This method yields benzothiadiazole 2,2-dioxide compounds with good purity and yield:
| Step | Conditions and Reagents |
|---|---|
| Reactants | o-Phenylenediamine, thionyl chloride, triethylamine |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | Reflux for 4 hours |
| Work-up | Acidification with HCl, extraction with CH2Cl2, drying over MgSO4 |
| Yield | ~93% pure product |
| Product state | White solid |
This method is adaptable for the synthesis of substituted benzothiadiazoles, including those bearing fluorophenyl substituents, by starting from appropriately substituted o-phenylenediamines.
Multi-Step Synthesis Involving Acylation and Cyclization
A more complex approach involves preparing fluorophenyl-substituted benzothiadiazole derivatives via acylation and cyclization steps starting from 5-(4-fluorophenyl)-5-oxopentanoic acid and oxazolidinone derivatives. This method has been reported with high yields and involves the following key steps:
| Step | Description | Yield (%) | Notes |
|---|---|---|---|
| Acylation | Reaction of 5-(4-fluorophenyl)-5-oxopentanoic acid with 4-dimethylaminopyridine and trimethylacetyl chloride in DMF at 2–5 °C | 85.7 | Formation of acylated oxazolidinone intermediate |
| Cyclization | Subsequent reaction with (S)-4-phenyl-2-oxazolidinone at 30–35 °C for 2 hours | 86 | Produces the fluorophenyl-substituted benzothiadiazole derivative |
Work-up involves filtration, crystallization from isopropanol, and purification to obtain white crystalline solids with high purity (HPLC purity ~94%).
Influence of Fluorine Substitution on Reactivity
The presence of the fluorine atom on the phenyl ring affects the chemical reactivity of the molecule, enhancing electrophilicity and facilitating electrophilic aromatic substitution and nucleophilic substitution reactions. This property allows further derivatization and functionalization of the benzothiadiazole core for medicinal chemistry applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| SO2 Cyclization (Patent WO1998027076A1) | o-Phenylenediamine, sodium bisulfite, SO2 | 160–200 °C, 3–4 h, no solvent/catalyst | High | Simple, high selectivity, scalable |
| Thionyl Chloride Cyclization | o-Phenylenediamine, thionyl chloride, triethylamine | Reflux in CH2Cl2, 4 h | ~93 | Lab-scale, pure product |
| Acylation and Cyclization | 5-(4-Fluorophenyl)-5-oxopentanoic acid, oxazolidinone | DMF, 2–5 °C, then 30–35 °C, 2 h | 85.7–86 | Multi-step, high purity, crystallization |
The sulfur dioxide cyclization method offers a straightforward and scalable approach with excellent selectivity, while the thionyl chloride method provides a reliable laboratory route with high yields. The multi-step acylation approach enables the introduction of the fluorophenyl group with high stereochemical control and purity, suitable for pharmaceutical research.
These methods collectively provide a robust toolkit for researchers aiming to synthesize this compound for further study or application.
Chemical Reactions Analysis
Reductive Extrusion Reactions
The BTD framework undergoes reductive cleavage of N–S bonds under specific conditions. For 1-(4-fluorophenyl)-substituted derivatives, this reaction typically employs NaBH₄ with CoCl₂·6H₂O catalysis, yielding ortho-phenylenediamine intermediates :
| Reagent System | Product | Yield (%) |
|---|---|---|
| NaBH₄/CoCl₂·6H₂O | Ortho-phenylenediamine derivative | 85–92 |
| LiAlH₄ | Partial reduction with side products | 60–68 |
This extrusion process serves as a strategic deprotection step for synthesizing functionalized diamines while preserving the fluorophenyl group.
Electrophilic Aromatic Substitution
The electron-deficient nature of the fluorophenyl moiety directs electrophilic attacks to specific positions. Key reactions include:
Nitration
Concentrated HNO₃ at 0–5°C selectively introduces nitro groups at the benzene ring’s para position relative to fluorine :
Conditions : 69% HNO₃, 4 h, 40% yield.
Halogenation
Bromination with Br₂/FeBr₃ produces mono-substituted derivatives, with regioselectivity influenced by the fluorine atom’s inductive effects .
C–H Functionalization
Palladium-catalyzed reactions enable direct modification of the BTD core. Notable examples:
C4–H Arylation
Using Pd(OAc)₂/XPhos ligand systems, aryl groups are introduced at the C4 position with >90% regioselectivity :
| Substrate | Catalyst System | Yield (%) |
|---|---|---|
| 1-(4-Fluorophenyl)-BTD | Pd(OAc)₂/XPhos | 78 |
| Methyl-substituted analog | Pd(OAc)₂/XPhos | 65 |
This method facilitates the synthesis of fused polycyclic systems (e.g., thiadiazolocarbazoles) for optoelectronic applications .
Nucleophilic Substitution
The electron-withdrawing BTD core activates adjacent positions for nucleophilic attacks. For example:
Bromine Displacement
4-Bromo-BTD derivatives react with amines under mild conditions :
Conditions : DMF, 60°C, 6 h. Yields range from 55–72% depending on the amine’s nucleophilicity.
Cyclization Reactions
Cadogan reductive cyclization converts nitroarene precursors into fused heterocycles. For 1-(4-fluorophenyl)-BTD derivatives :
| Starting Material | Product | Yield (%) |
|---|---|---|
| Nitroarene precursor | Fused thiadiazolocarbazole | 81 |
This method demonstrates exclusive regioselectivity due to electronic differences between C4 and C6 positions.
Donor-Acceptor System Formation
Functionalization with electron-donating groups (e.g., -NH₂) creates push-pull architectures. Reaction with tetracyanoethylene (TCNE) yields red-emissive materials :
Applications : Organic light-emitting diodes (OLEDs), fluorescence sensors.
Mechanistic Considerations
-
Electronic Effects : The fluorine atom enhances the BTD core’s electron deficiency, favoring nucleophilic attacks at C4/C7 positions .
-
Steric Guidance : The fluorophenyl group directs electrophiles to less hindered positions during aromatic substitution .
This compound’s versatility in bond cleavage, functionalization, and cyclization reactions makes it valuable for synthesizing bioactive molecules and advanced materials.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of benzothiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzothiadiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
- Anticancer Properties : The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection against oxidative stress. They may help in conditions like Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival .
Materials Science Applications
- Organic Electronics : The unique electronic properties of 1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances charge transport efficiency .
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing functional polymers with tailored properties for specific applications in coatings and adhesives. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .
Environmental Applications
- Bioremediation : Research has explored the use of benzothiadiazole compounds in the bioremediation of contaminated environments. Their ability to degrade pollutants through microbial metabolism presents an eco-friendly approach to environmental cleanup .
- Wastewater Treatment : Studies indicate that the compound can enhance the biodegradability of wastewater containing phenolic compounds and other pollutants when used in conjunction with ozone treatment methods . This application is particularly relevant in improving the efficiency of biological treatment processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzothiadiazole derivatives against E. coli and Staphylococcus aureus. The results indicated that certain modifications to the benzothiadiazole structure significantly enhanced antimicrobial potency, paving the way for new antibiotic formulations.
Case Study 2: Organic Photovoltaics
Research conducted on organic photovoltaic devices incorporating this compound demonstrated improved power conversion efficiencies compared to devices using traditional materials. This advancement underscores the compound's potential in renewable energy technologies.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural Analogues in the Benzothiadiazole Dioxide Family
a. 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide (Base Structure)
- Structure : Lacks the 4-fluorophenyl substituent.
- Properties : Lower lipophilicity (clogP ~0.5) and reduced RORC binding affinity (Kd ~1.6 μM for early analogues) compared to fluorinated derivatives .
- Activity : Found in early-stage RORC modulators (e.g., compound 14 in ) with moderate inhibition (IC50 ~5.7 μM in reporter assays) .
b. 1-(2-Chlorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide
- Structure : Substituted with a 2-chlorophenyl group (CAS 42897-75-6) .
- Properties: Increased steric bulk and electron-withdrawing effects from chlorine may hinder binding compared to the 4-fluoro isomer. No reported RORC activity, suggesting substituent position critically impacts efficacy .
c. 6-Oxo-4-phenylhexanoic acid derivatives (Non-benzothiadiazole)
- Structure : Carboxylic acid-based RORγt inverse agonists (e.g., Nakajima et al., 2021) .
- Comparison : While structurally distinct, these compounds achieve similar RORγt inhibition (IC50 ~100–500 nM) but exhibit better aqueous solubility due to ionizable carboxylic groups. Benzothiadiazole derivatives, however, show superior blood-brain barrier penetration due to higher logP values .
Functional Analogues Targeting Similar Pathways
a. STAT3-Targeting Benzothiadiazole Derivatives
- Examples : 2,1,3-Benzothiadiazole-4,7-dicarbonitrile (DCBTD) and diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate (DEBTD) .
- Activity : These derivatives exhibit redox activity (two sequential one-electron reductions at -1.2 V and -1.6 V vs. Ag/AgCl) and form stable radical anions, unlike the RORC-targeted fluorophenyl derivative. Their mechanism involves disrupting STAT3 protein-protein interactions, highlighting structural versatility of the benzothiadiazole core .
b. 1,2,3-Benzothiadiazine 1,1-dioxides
- Structure : Feature an additional nitrogen atom in the fused ring system .
- Comparison: These compounds, structurally related to phthalazinones, show diverse medicinal applications (e.g., antiviral, anticonvulsant). However, their synthetic routes (e.g., cyclization of sulfonamides) differ significantly from the thionyl chloride/mCPBA-mediated synthesis of benzothiadiazole dioxides .
Key Data Table: Comparative Analysis
| Compound | Target | IC50/Kd | logP | Key Structural Feature |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)-BTD dioxide | RORC | 440 nM (IC50) | ~2.8 | 4-Fluorophenyl substituent |
| 1,3-Dihydro-BTD dioxide (Compound 14) | RORC | 5.7 μM (IC50) | ~1.2 | Unsubstituted core |
| 6-Oxo-4-phenylhexanoic acid | RORγt | 127 nM (IC50) | ~1.5 | Carboxylic acid moiety |
| DCBTD | STAT3 | N/A | ~0.9 | 4,7-Dicarbonitrile groups |
| 1,2,3-Benzothiadiazine dioxide | Multiple | N/A | ~1.0 | Additional nitrogen in ring |
Biological Activity
1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiadiazole derivatives with fluorinated phenyl groups. This process often employs various reagents and conditions to ensure high yield and purity. Specific methodologies may include cyclization reactions and modifications to enhance biological activity.
Biological Activity Profile
The biological activity of this compound has been evaluated across several studies, revealing a range of pharmacological effects:
- Antitumor Activity : Research indicates that derivatives of benzothiadiazole exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value as low as 0.25 µM against specific protein kinases associated with tumor growth .
- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties. It has been shown to reduce inflammatory markers in cell cultures and animal models, suggesting potential therapeutic applications in inflammatory diseases .
- Apoptosis Induction : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells. This mechanism is crucial for developing treatments that target malignant cells selectively .
The mechanisms through which this compound exerts its effects include:
- Kinase Inhibition : The compound acts as a kinase inhibitor, interfering with signaling pathways crucial for cell survival and proliferation. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Studies suggest that this compound may increase ROS levels within cells, contributing to oxidative stress that can trigger apoptosis in cancer cells .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological contexts:
-
In vitro Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity with an IC50 value of 0.36 µM against MDA-MB-231 cells.
-
Animal Model for Inflammation :
- Objective : To assess anti-inflammatory effects in a rat model.
- Findings : Treatment with the compound resulted in a marked decrease in paw edema compared to controls.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
What are the optimal synthetic routes for preparing 1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide, and how can reaction conditions be optimized for high yields?
Methodological Answer:
The synthesis typically involves heterocyclization reactions between sulfonyl chlorides and fluorinated aromatic precursors. For example, imidoyl chlorides or phenols can react with sulfonyl chlorides under controlled acidic conditions to form the benzothiadiazole core. Key steps include:
- Temperature Control : Maintain 0–5°C during diazotization to prevent side reactions (e.g., decomposition of intermediates) .
- Catalyst Selection : Use Lewis acids like FeCl₃ to enhance cyclization efficiency .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (>95%).
Advanced Tip : Optimize solvent polarity (e.g., DMF vs. THF) to improve reaction kinetics, and use DoE (Design of Experiments) to evaluate parameter interactions (temperature, stoichiometry) .
How can advanced spectroscopic techniques resolve structural ambiguities in fluorinated benzothiadiazole derivatives?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration and confirm substituent positioning. For example, Acta Crystallographica reports demonstrate precise bond angle measurements in analogous benzothiadiazole dioxides .
- 19F NMR : Detect electronic effects of the 4-fluorophenyl group. Compare chemical shifts with non-fluorinated analogs to assess conjugation with the heterocyclic core.
- Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns (e.g., chlorine vs. fluorine interference).
Advanced Tip : Combine 2D-NMR (COSY, NOESY) to assign proton environments in crowded spectra, particularly for diastereomeric mixtures .
What strategies exist for analyzing contradictory data in photophysical studies of fluorinated benzothiadiazoles?
Methodological Answer:
- Controlled Replicates : Conduct triplicate experiments under identical conditions (light source, solvent purity) to rule out instrumentation drift .
- Quantum Yield Calibration : Use standardized fluorophores (e.g., quinine sulfate) to normalize fluorescence measurements.
- Solvent Effects : Test in aprotic vs. protic solvents to isolate polarity-dependent emission behavior.
Advanced Tip : Employ time-resolved fluorescence spectroscopy to distinguish between static and dynamic quenching mechanisms, which may explain discrepancies in reported lifetimes .
How can computational methods predict the electronic properties and bioactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and predict optoelectronic behavior (e.g., charge transport in OLEDs) .
- Molecular Docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina. Validate with in vitro assays (e.g., IC₅₀ measurements for anticancer activity) .
- MD Simulations : Assess stability in lipid bilayers to evaluate potential membrane permeability for drug development.
Advanced Tip : Use QSAR models trained on fluorinated heterocycles to predict logP and bioavailability .
What are the challenges in establishing structure-property relationships for fluorinated benzothiadiazole derivatives in optoelectronic applications?
Methodological Answer:
- Synthetic Variability : Systematically modify substituents (e.g., electron-withdrawing vs. donating groups) and correlate with UV-Vis/PL spectra .
- Crystallinity Analysis : Use DSC and PXRD to link solid-state packing to charge mobility.
- Device Fabrication : Test in OLED prototypes with controlled hole/electron transport layers to isolate compound-specific contributions.
Advanced Tip : Pair experimental data with DFT-derived Marcus theory parameters to model charge-transfer efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
